molecular formula C7H3F3N2O4 B1388596 3-Nitro-5-(trifluoromethyl)picolinic acid CAS No. 1214333-19-3

3-Nitro-5-(trifluoromethyl)picolinic acid

Cat. No. B1388596
M. Wt: 236.1 g/mol
InChI Key: VFMOFYUJXZZVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H3F3N2O4 . It is a derivative of picolinic acid, which is a monocarboxylic derivative of pyridine . The compound is an emerging compound with potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 3-Nitro-5-(trifluoromethyl)picolinic acid consists of a picolinic acid core with a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the aromatic ring . The exact positions of these substituents on the ring can be determined by NMR spectroscopy and other analytical techniques .

Safety And Hazards

The safety data sheet for a similar compound, 3-Nitro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .

Future Directions

Trifluoromethyl-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, 3-Nitro-5-(trifluoromethyl)picolinic acid, with its trifluoromethyl group, could potentially find applications in the development of new pharmaceuticals .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)3-1-4(12(15)16)5(6(13)14)11-2-3/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMOFYUJXZZVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673515
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)picolinic acid

CAS RN

1214333-19-3
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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